molecular formula C18H18Cl2N6O B1684482 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea CAS No. 179343-17-0

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Cat. No. B1684482
M. Wt: 405.3 g/mol
InChI Key: RRWSNCZYJCOEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea (hereafter referred to as “Compound X”) is a small organic molecule that has been studied extensively in the scientific community due to its potential applications in various fields. Synthesis Method The synthesis of Compound X involves several steps. The first step is to prepare the precursor molecule, 2-amino-6-chloro-pyrido[2,3-d]pyrimidine. This is done by reacting 2-amino-6-chloropyrimidine with an appropriate amount of aqueous potassium hydroxide. The resulting product is then treated with tert-butyl isocyanate in aqueous dimethylformamide to form the desired compound. Scientific Research Applications Compound X has been studied extensively for its potential applications in both in vivo and in vitro research. In vivo studies have focused on its use as a potential inhibitor of the enzyme thymidylate synthase, which is involved in the biosynthesis of DNA. In vitro studies have focused on its ability to inhibit the growth of various cancer cell lines, as well as its potential to induce apoptosis in these cells. Mechanism of Action The exact mechanism of action of Compound X is still under investigation. However, it is believed that it works by inhibiting the enzyme thymidylate synthase, which is involved in the biosynthesis of DNA. This inhibition results in the inhibition of cell proliferation and eventually apoptosis in the target cells. Biological Activity Compound X has been studied for its potential biological activity in both in vivo and in vitro studies. In vivo studies have demonstrated that it can inhibit the growth of various cancer cell lines, as well as induce apoptosis in these cells. In vitro studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. Biochemical and Physiological Effects Compound X has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, such as thymidylate synthase, and can also affect the expression of certain genes. In vivo studies have demonstrated that it can affect the metabolism of certain drugs by inhibiting their absorption or metabolism. Pharmacodynamics Compound X has been studied for its potential pharmacodynamic effects. In vitro studies have demonstrated that it can affect the absorption, metabolism, and elimination of certain drugs. In vivo studies have shown that it can affect the pharmacokinetics of certain drugs, such as their absorption, metabolism, and elimination. Advantages and Limitations for Lab Experiments Compound X has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is also relatively insoluble in aqueous solutions, which can limit its use in some experiments. Future Directions The potential applications of Compound X are still being explored. Future research could focus on further elucidating its mechanism of action, exploring its effects on other enzymes, and investigating its potential therapeutic applications in various diseases. Additionally, further research could explore its potential effects on drug absorption, metabolism, and elimination, as well as its effects on gene expression. Finally, Compound X could be studied for its potential use in the diagnosis and treatment of various diseases, such as cancer.

Scientific Research Applications

Anion Receptor Development

Thioamides, urea, and thiourea derivatives have been synthesized and incorporated into dinuclear rhenium(I) diimine tricarbonyl complexes, acting as receptors for anions through hydrogen bonding and electrostatic interactions. This research offers insights into the potential applications of urea derivatives in the development of luminescent anion receptors (Odago et al., 2011).

Antimicrobial and Antioxidant Agents

Pyrimidinyl benzazolyl urea derivatives have been synthesized, showing prominent antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. Some compounds with benzoxazole moiety exhibited greater radical scavenging activity, suggesting their use as potential antimicrobial and antioxidant agents (Basha et al., 2021).

Synthetic Methods for Heterocyclic Compounds

Novel methods for synthesizing heterocyclic nitrogen compounds, starting from pyromellitic dianhydride, have been explored, leading to the formation of condensed dipyrrole, dibenzoxazine, and dipyridazine derivatives. These methods open new pathways for the synthesis of complex heterocyclic structures using urea derivatives (Abo-Bakr et al., 2012).

Receptor Tyrosine Kinase Inhibitors

The discovery of potent and selective inhibitors of the fibroblast growth factor receptor family of receptor tyrosine kinases has been reported. These inhibitors, based on N-aryl-N'-pyrimidin-4-yl urea structures, demonstrate significant antitumor activity in models overexpressing wild-type FGFR3, highlighting their potential therapeutic use as anticancer agents (Guagnano et al., 2011).

properties

IUPAC Name

1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWSNCZYJCOEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 5
Reactant of Route 5
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 6
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.